Compound Description: This compound is described as a new inhibitor of the Hepatitis B virus (HBV) []. It was synthesized via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole [].
Relevance: This compound shares the 1,2,4-oxadiazole ring system with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline. The structural difference lies in the substituents attached to this core ring. While the target compound features a cyclopropyl group at the 5-position and aniline at the 3-position of the oxadiazole ring, this compound possesses a pentan-3-yl group at the 5-position and a thiadiazine-carboxylate moiety at the 3-position [].
Compound Description: Panadiplon is a drug synthesized using labelled precursors to understand its metabolic fate []. The synthesis involved utilizing [¹⁴C₁]cyclopropane carboxylic acid and 3-(5′-cyano-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)-imidazo-[1,5a]-quinoxalin-4(5H)-one [].
Relevance: The key structural similarity between Panadiplon and 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is the presence of a cyclopropyl group at the 5-position of the 1,2,4-oxadiazole ring []. They differ in the substituent at the 3-position, where Panadiplon has a more complex imidazoquinoxaline moiety.
Compound Description: This series of compounds was designed and synthesized to develop new antibacterial agents with improved activity [].
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Compound Description: This compound is highlighted for its potential biological activities stemming from the 1,2,4-oxadiazole scaffold [].
Relevance: Although it shares the 1,2,4-oxadiazole ring with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, it differs in the substituents at both the 3- and 5-positions []. The presence of a chloromethyl group at the 5-position and a pyridine ring at the 3-position distinguishes it from the target compound, highlighting variations possible within this class of compounds.
Compound Description: Isolated from Psidium guajava leaf extract, POA has shown potential anti-diabetic properties through in silico studies targeting proteins involved in diabetes development [].
Relevance: POA and 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline share the 1,2,4-oxadiazole core but have different substituents []. POA possesses a pyridin-4-yl group at the 5-position and another 1,2,5-oxadiazole ring at the 3-position, contrasting with the cyclopropyl and aniline substituents in the target compound.
Compound Description: This compound serves as an intermediate in the synthesis of a catechol-O-methyltransferase inhibitor, a potential therapeutic agent for Parkinson's disease [].
Methyl 2-(3-Aryl-2-isoxazolin-5-yl)benzoates and Methyl 2-(3-Arylisoxazol-5-yl)benzoates
Compound Description: These compounds were synthesized through the cycloaddition of aromatic nitrile oxides to methyl o-vinylbenzoate, followed by conversion of the isoxazolines to isoxazoles [].
Relevance: Although these compounds belong to the isoxazole and isoxazoline class, they are considered related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline due to the close structural and electronic similarities between oxadiazoles and isoxazoles []. This highlights the exploration of bioisosteric replacements in medicinal chemistry.
Compound Description: This compound was synthesized using a novel thermal heterocyclization method []. This method used 3-(hydroxyimino)isoindolin-1-one and 1,1'-carbonyldiimidazole (CDI), followed by base-promoted ring opening [].
Compound Description: YM-53389 is a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, showing potential for treating gastrointestinal disorders [].
Relevance: This compound bears a striking structural resemblance to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, both sharing the core 2-(1,2,4-oxadiazol-3-yl)aniline structure []. The key difference lies in the substituent at the 5-position of the oxadiazole ring, where YM-53389 has a 2-piperidylmethyl group instead of a cyclopropyl. This difference underscores the impact of substituent modifications on biological activity and receptor selectivity.
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and X-ray diffraction []. Biological evaluation revealed poor antibacterial and moderate anthelmintic activity [].
Compound Description: This compound is under investigation for its potential in treating muscular dystrophy [, ]. Several crystalline forms of this compound have been studied for their therapeutic potential [].
Compound Description: This compound, containing a 1,2,4-triazole ring, has been synthesized and its crystal structure analyzed [].
Relevance: While this compound belongs to the 1,2,4-triazole class and lacks the oxadiazole ring present in 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, it is relevant due to the presence of a cyclopropyl group attached to its core heterocyclic ring []. This structural similarity points to a potential shared interest in the cyclopropyl substituent's influence on molecular properties or biological activities.
Compound Description: This compound has been studied in the development of eutectic mixtures to improve its physicochemical properties for pharmaceutical applications [, ].
Relevance: Though belonging to the 1,2,4-triazole class and lacking the oxadiazole ring present in 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, this compound is relevant due to the shared cyclopropyl substituent [, ]. This structural feature suggests a common interest in the cyclopropyl group's influence on the properties and potential applications of these heterocyclic compounds.
Compound Description: This series of compounds, featuring both 1,2,4-oxadiazole and 1,2,4-triazole moieties, were synthesized and evaluated for their pharmacological activity [].
Relevance: While containing both 1,2,4-oxadiazole and 1,2,4-triazole rings, unlike the solely oxadiazole-containing 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, this series is relevant due to the shared oxadiazole ring []. This structural similarity highlights the exploration of these heterocyclic systems in medicinal chemistry and the development of potentially bioactive compounds.
3-Aryl-4-(5-aryl-Δ²-1,2,4-oxadiazolin-3-yl)sydnones and 3-Aryl-4-(5-aryl-1,2,4-oxadiazol-3-yl)sydnones
Compound Description: These sydnone derivatives, incorporating the 1,2,4-oxadiazole ring, have been studied using Carbon-13 NMR to understand their structural features and substitution effects [].
Relevance: These compounds, containing the 1,2,4-oxadiazole ring system, are structurally related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline []. The variations in substituents and the presence of the sydnone ring highlight the diverse structural modifications possible while retaining the oxadiazole core.
Compound Description: This group of compounds, incorporating the 1,2,4-oxadiazole ring linked to chromone moieties, has been synthesized and studied [].
Relevance: These compounds share the 1,2,4-oxadiazole ring system with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, though lacking the cyclopropyl substituent []. The presence of various amine substituents at the 5-position and the connection to chromone units at the 3-position showcase the structural diversity possible within this class of compounds.
(5-Methyl-1,2,4-oxadiazol-3-yl)ferrocene
Compound Description: This organometallic compound, containing both a 1,2,4-oxadiazole ring and a ferrocene moiety, has been synthesized and its crystal structure determined [].
Relevance: This compound contains a 1,2,4-oxadiazole ring, linking it structurally to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, although it lacks the cyclopropyl and aniline substituents []. The presence of the ferrocene unit highlights the incorporation of the oxadiazole ring into organometallic frameworks.
Compound Description: This compound, featuring two 1,2,4-oxadiazole rings linked by an ethane bridge, has been synthesized and its crystal structure determined [].
Relevance: This compound shares the 1,2,4-oxadiazole ring system with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, although lacking the cyclopropyl substituent []. The presence of two oxadiazole rings connected by an ethane bridge highlights the exploration of structural variations and the creation of molecules with multiple heterocyclic units.
Compound Description: This compound, containing a 1,2,4-oxadiazole ring, has been synthesized and its crystal structure analyzed [].
Relevance: This compound shares the 1,2,4-oxadiazole ring with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, but lacks the cyclopropyl group []. The presence of a pyridine ring at the 3-position and a propanoic acid substituent at the 5-position differentiates it from the target compound, emphasizing the variety in substituents possible around the oxadiazole core.
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol
Compound Description: This compound, featuring a 1,2,4-oxadiazole ring, was synthesized and studied for its toxicological and antifungal properties [].
Relevance: This compound shares the 1,2,4-oxadiazole ring with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, but lacks the cyclopropyl group []. Having a phenyl ring at the 3-position and a phenol group at the 5-position distinguishes it from the target compound, indicating structural modifications around the oxadiazole core for exploring different biological activities.
Compound Description: This compound, containing a 1,2,4-triazole ring and a thiadiazole ring, was synthesized and studied for its antifungal activity using both experimental and DFT methods [].
Relevance: Although this compound belongs to the 1,2,4-triazole class and lacks the oxadiazole ring present in 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, it is relevant due to the shared cyclopropyl substituent []. This structural feature suggests a common interest in the cyclopropyl group's influence on the properties and potential applications of these heterocyclic compounds.
Compound Description: This series of compounds, incorporating the 1,2,4-oxadiazole ring, was synthesized and evaluated for antimicrobial activity and compared with Streptomycin [].
BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator investigated for its vasodilatory effects [, ].
Relevance: BAY 41-2272 shares the cyclopropyl substituent with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, though it lacks the oxadiazole ring [, ]. This structural similarity suggests a potential shared interest in the cyclopropyl substituent's influence on molecular properties or biological activities.
Compound Description: This group of compounds, featuring a 1,2,4-triazole ring linked to an aniline moiety, has been studied in silico for their potential as EGFR and RET inhibitors, showing promise as antitumor agents, particularly for non-small cell lung cancer [].
Relevance: Despite belonging to the 1,2,4-triazole class and lacking the oxadiazole ring of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, these compounds share the aniline substituent []. This structural feature highlights a potential shared interest in the aniline group's influence on the properties and potential applications of these compounds.
Compound Description: This compound is a functionally selective M1 muscarinic partial agonist, showing antagonist properties at M2 and M3 muscarinic receptors []. Conformational studies indicate free rotation around the oxadiazole-azanorbornane bond [].
Relevance: This compound shares the 5-cyclopropyl-1,2,4-oxadiazole core with 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline []. They differ in the substituent at the 3-position, where this compound has an azabicyclo[2.2.1]heptane moiety. This comparison highlights the influence of structural variations on receptor selectivity and functional activity.
Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It shows preclinical antipsychotic-like and procognitive activities [].
Compound Description: U-80447's concentration in rat serum, urine, and brain was determined using a liquid chromatographic method with solid-phase extraction and ultraviolet detection [].
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), showing promise as an anti-inflammatory agent [].
Compound Description: These compounds were designed as bioisosteres of cocaine, aiming to target the dopamine transporter with high affinity [].
Relevance: These compounds are structurally related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline through the shared 1,2,4-oxadiazole ring system, though they lack the cyclopropyl group []. The presence of a tropane ring system linked to the oxadiazole moiety highlights the exploration of diverse structural modifications around the oxadiazole core for potential therapeutic applications.
Compound Description: NNC 14-0764 is a novel ligand for the GABAA receptor, a target for various neurological disorders [].
Compound Description: This series of compounds, featuring a 1,2,4-oxadiazole ring and varying alkoxy chain lengths, was studied using DFT calculations and docking analysis to predict their corrosion inhibition efficiency and antibacterial activity [].
Relevance: This series of compounds is structurally related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline through the shared 1,2,4-oxadiazole ring, although they lack the cyclopropyl group []. These compounds showcase how varying the alkoxy chain length can impact a molecule's properties and potential applications.
Compound Description: These compounds, featuring both oxadiazole and oxazine rings, were synthesized and investigated for their antimicrobial and antifungal activities against various bacterial and fungal strains [].
Relevance: These compounds are structurally related to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline through the shared 1,2,4-oxadiazole ring, though they lack the cyclopropyl substituent []. The presence of the fused oxazine ring and various substituents highlights the structural diversity within this class of compounds and their potential for diverse biological applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.